5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a 3-chlorophenyl group and a carboxamide linkage to a benzoxazole ring, which is further substituted with a 4-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the furan ring followed by the introduction of the 3-chlorophenyl group through electrophilic aromatic substitution. The benzoxazole ring can be synthesized separately and then coupled with the furan derivative using amide bond formation techniques. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.
Scientific Research Applications
5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: Shares similar structural features but differs in the heterocyclic core.
3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan: Another compound with a furan ring and chlorophenyl group but with different substituents and biological activities.
Uniqueness
5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C24H14ClFN2O3 |
---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H14ClFN2O3/c25-16-3-1-2-15(12-16)20-10-11-22(30-20)23(29)27-18-8-9-21-19(13-18)28-24(31-21)14-4-6-17(26)7-5-14/h1-13H,(H,27,29) |
InChI Key |
BTOSIVZSVRHZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.